(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone
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Overview
Description
The compound (2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone is a complex organic molecule characterized by its unique structure, which includes a nitro-substituted benzodioxole ring and a hydrazone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Scientific Research Applications
(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and hydrazone linkage is often associated with bioactivity.
Medicine: Potential use in drug development due to its bioactive properties. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, including the production of dyes and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone typically involves the following steps:
Formation of the Benzodioxole Intermediate: The initial step involves the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Condensation Reaction: The nitro-substituted benzodioxole is then reacted with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent at reflux temperature.
Final Coupling Step: The hydrazone intermediate is then coupled with 1,2-diphenylethanone under basic conditions to form the final product. This step often requires the use of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone: can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogens or other electrophiles onto the benzodioxole ring.
Mechanism of Action
The mechanism by which (2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone linkage can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone: can be compared with other similar compounds such as:
(2E)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,2-diphenylethanone: Similar structure but with a different aromatic ring, leading to different chemical and biological properties.
(2E)-2-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone:
(2E)-2-[(E)-(6-methoxy-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone: Presence of a methoxy group instead of a nitro group, leading to different electronic and steric effects.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-22(16-9-5-2-6-10-16)21(15-7-3-1-4-8-15)24-23-13-17-11-19-20(30-14-29-19)12-18(17)25(27)28/h1-13H,14H2/b23-13+,24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYIBTDEUCKAKP-LVPJLCKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/N=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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